molecular formula C28H54N8O7 B142384 Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide CAS No. 146163-06-6

Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide

Cat. No. B142384
CAS RN: 146163-06-6
M. Wt: 614.8 g/mol
InChI Key: PIRVHLUVWWMELB-CPDXTSBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide (abbreviated as SILKAV) is a peptide that has gained interest in the scientific community due to its potential applications in various fields. SILKAV is composed of six amino acids and has a molecular weight of 837.06 g/mol.

Mechanism of Action

The mechanism of action of Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide is not fully understood. It has been suggested that Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide may interact with cell surface receptors and activate intracellular signaling pathways. Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide may also have a direct effect on cellular processes such as protein synthesis and gene expression.
Biochemical and Physiological Effects
Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide can promote cell adhesion, proliferation, and migration. Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide is its versatility. Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide can be easily synthesized using SPPS, and it can be modified to incorporate different functional groups or to conjugate with other molecules. Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide is also stable under a wide range of conditions, making it suitable for use in various lab experiments.
One limitation of Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide is its high cost. Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide is a relatively complex peptide, and its synthesis can be time-consuming and expensive. Another limitation is the lack of information on its toxicity and pharmacokinetics, which limits its potential applications in drug development.

Future Directions

There are several future directions for research on Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide. One direction is to further investigate its potential applications in tissue engineering and regenerative medicine. Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide-based materials have shown promising results in promoting tissue regeneration, and further research could lead to the development of new therapies for various diseases.
Another direction is to study the mechanism of action of Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide in more detail. Understanding how Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide interacts with cells and signaling pathways could lead to the development of new drugs or therapies for various diseases.
Conclusion
Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide (Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide) is a peptide that has potential applications in various scientific fields. Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide can be synthesized using solid-phase peptide synthesis (SPPS) method, and it has been studied for its potential applications in drug delivery, tissue engineering, and regenerative medicine. Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide has also been shown to have neuroprotective effects and anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the mechanism of action of Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide and to explore its potential applications in various fields.

Synthesis Methods

Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide can be chemically synthesized using solid-phase peptide synthesis (SPPS) method. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The amino acids are protected by different chemical groups to prevent unwanted reactions. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide has been studied for its potential applications in various scientific fields. In the field of biotechnology, Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide has been used as a scaffold for the design of new materials with potential applications in drug delivery, tissue engineering, and regenerative medicine. Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide-based materials have been shown to have good biocompatibility and biodegradability, making them suitable for use in biomedical applications.
In the field of neuroscience, Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide has been studied for its potential role in the treatment of neurodegenerative diseases. Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide has been shown to have neuroprotective effects in vitro and in vivo, and it has been suggested that it may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

properties

CAS RN

146163-06-6

Product Name

Seryl-isoleucyl-lysyl-valyl-alanyl-valinamide

Molecular Formula

C28H54N8O7

Molecular Weight

614.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide

InChI

InChI=1S/C28H54N8O7/c1-8-16(6)22(36-25(40)18(30)13-37)28(43)33-19(11-9-10-12-29)26(41)35-21(15(4)5)27(42)32-17(7)24(39)34-20(14(2)3)23(31)38/h14-22,37H,8-13,29-30H2,1-7H3,(H2,31,38)(H,32,42)(H,33,43)(H,34,39)(H,35,41)(H,36,40)/t16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

PIRVHLUVWWMELB-CPDXTSBQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)N

Other CAS RN

146163-06-6

sequence

SIKVAV

synonyms

Ser-Ile-Lys-Val-Ala-Val
seryl-isoleucyl-lysyl-valyl-alanyl-valinamide
SIKVAV

Origin of Product

United States

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